N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine
Overview
Description
Scientific Research Applications
Anti-inflammatory Properties
N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine derivatives have been explored for their anti-inflammatory properties. Specifically, these compounds have shown potential as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis, which plays a significant role in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
The compound and its derivatives have been studied for their effectiveness in corrosion inhibition, particularly for iron. Quantum chemical parameters and molecular dynamics simulations were used to understand the interaction of these molecules with metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Crystal Structure Analysis
Research has been conducted on the synthesis and analysis of the crystal structure of related compounds. These studies provide insights into the molecular structure, electronic absorption spectra, and molecular orbital analysis, contributing to a better understanding of the compound's properties (GayathriB. et al., 2019).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of this compound derivatives. These compounds have demonstrated effectiveness against various bacterial and fungal strains, showcasing their potential in antimicrobial applications (Kubba & Hameed A. Rahim, 2018).
Drug Delivery Systems
There has been research into using the compound and its derivatives in drug delivery systems. For example, a study focused on enhancing the solubility and stability of these compounds for therapeutic applications, particularly in the form of a ternary system for drug transport (Asela et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as those in the strobilurin group of fungicides, have been found to target the mitochondrial respiration process in fungi .
Mode of Action
For instance, strobilurin fungicides, which share some structural similarities, act by inhibiting mitochondrial respiration, blocking electron transfer within the respiratory chain .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be speculated that it might disrupt important cellular biochemical processes, leading to the cessation of fungal growth .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound might lead to the cessation of fungal growth .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDICSBNKOPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324320 | |
Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51039-92-0 | |
Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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